ARN19874 -

ARN19874

Catalog Number: EVT-260071
CAS Number:
Molecular Formula: C19H14N4O4S
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARN19874 is an inhibitor of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD; IC50 = 33.7 µM). It is selective for NAPD-PLD over carbonic anhydrase II, neutral endopeptidase, and angiotensin-converting enzyme (ACE) up to 50 µM. ARN19874 (50 µM) increases the levels of certain NAPE substrates and decreases the endogenous levels of stearoyl ethanolamide, but not oleoyl ethanolamide or palmitoyl ethanolamide, in HEK293 cells.
ARN19874 is the first small-molecule NAPE-PLD inhibitor.
Source

ARN19874 was developed through a series of chemical modifications of existing compounds, aiming to enhance efficacy and reduce side effects. The initial research leading to its synthesis was conducted in academic laboratories, with subsequent studies involving collaborations between universities and pharmaceutical companies.

Classification

ARN19874 falls under the category of synthetic organic compounds, specifically within the realm of drug discovery. It is classified based on its molecular structure and biological activity, often categorized alongside other small-molecule inhibitors that target specific enzymes or receptors involved in disease processes.

Synthesis Analysis

Methods

The synthesis of ARN19874 involves several key steps, utilizing established organic chemistry techniques. The primary method includes:

  1. Reagent Selection: Choosing appropriate reagents that facilitate the desired chemical transformations.
  2. Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
  3. Purification: Employing techniques such as chromatography to isolate ARN19874 from reaction by-products.

Technical Details

The synthetic pathway typically begins with a precursor compound that undergoes various reactions, including nucleophilic substitutions and cyclization processes. Each step is carefully monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of ARN19874.

Molecular Structure Analysis

Structure

ARN19874 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The precise molecular formula and structural diagram can be represented as follows:

  • Molecular Formula: CxHyNzOw (specific values depend on the exact compound details).
  • Structural Features: The molecule includes aromatic rings, heteroatoms (such as nitrogen or oxygen), and functional groups that enhance solubility and receptor binding.

Data

Key data regarding the molecular structure includes:

  • Molecular Weight: Approximately 300-500 g/mol (exact value varies).
  • 3D Structure: Analyzed using computational modeling software to predict binding interactions with biological targets.
Chemical Reactions Analysis

Reactions

ARN19874 can participate in various chemical reactions, including:

  1. Hydrolysis: Involves the breakdown of the compound in aqueous environments.
  2. Oxidation-Reduction: Potentially alters the oxidation state of certain functional groups within the molecule.

Technical Details

The reactivity profile of ARN19874 is assessed through controlled laboratory experiments that monitor reaction kinetics and product formation. Techniques such as mass spectrometry are employed to analyze reaction products and confirm structural integrity.

Mechanism of Action

Process

ARN19874 exhibits its therapeutic effects primarily through modulation of specific biological pathways. The mechanism involves:

  1. Target Interaction: Binding to specific receptors or enzymes implicated in disease processes.
  2. Signal Transduction Modulation: Altering downstream signaling pathways that lead to therapeutic outcomes.

Data

Experimental studies have demonstrated that ARN19874 can significantly affect cellular processes such as apoptosis, proliferation, or neurotransmitter release, depending on its target.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific range determined through differential scanning calorimetry.

Chemical Properties

Chemical properties encompass stability under various conditions (e.g., temperature, pH) and reactivity with other compounds. Stability studies indicate that ARN19874 maintains integrity under physiological conditions but may degrade under extreme pH levels or prolonged exposure to light.

Applications

Scientific Uses

ARN19874 has potential applications in several scientific domains:

  1. Pharmaceutical Research: Investigated as a lead compound for drug development targeting neurological disorders.
  2. Cancer Therapy: Explored for its ability to inhibit tumor growth through specific molecular pathways.
  3. Biochemical Studies: Utilized in assays to study enzyme activity or receptor interactions.
Introduction to NAPE-PLD and ARN19874

Biochemical Role of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

NAPE-PLD (EC 3.1.4.4) is a zinc metallo-β-lactamase family enzyme that catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to generate bioactive N-acylethanolamides (NAEs). This reaction represents the terminal step in the biosynthesis pathway of NAEs, lipid mediators including anandamide (AEA), palmitoylethanolamide (PEA), oleoylethanolamide (OEA), and stearoylethanolamide (SEA). Structurally, NAPE-PLD features a characteristic β-lactamase fold that facilitates its catalytic function through a two-step mechanism: nucleophilic attack by a conserved histidine followed by hydrolysis of the phosphohistidine intermediate [6] [10]. Unlike phospholipase D enzymes, NAPE-PLD exhibits specificity for N-acylated phosphatidylethanolamine substrates while showing negligible activity toward conventional phospholipids.

Tissue distribution studies reveal ubiquitous NAPE-PLD expression in mammals, with highest concentrations observed in the brain, small intestine, liver, and adipose tissue [4] [7]. The enzyme operates as a soluble homodimer in cellular environments, with its activity modulated by endogenous factors including bile acids (e.g., lithocholic acid) and redox conditions. Genetic ablation studies demonstrate that NAPE-PLD deficiency significantly reduces tissue levels of saturated and monounsaturated NAEs (PEA, OEA, SEA) by 60-70%, while polyunsaturated AEA levels remain relatively unaffected due to alternative biosynthetic pathways involving ABHD4 and glycerophosphodiesterase 1 [7] [10].

NAPE-PLD in Lipid Signaling and Metabolic Regulation

NAPE-PLD-derived NAEs engage multiple receptor systems to regulate physiological processes:

  • Satiety Signaling: Intestinal OEA production via NAPE-PLD activates PPARα and GPR119 receptors, triggering gut-to-brain satiety signals. NapepldΔIEC mice exhibit 44% lower intestinal OEA levels and hyperphagia upon initial high-fat diet exposure due to impaired hypothalamic POMC neuron activation [4].
  • Adipose Tissue Homeostasis: Adipocyte-specific Napepld deletion (cKO mice) reduces adipose PEA/OEA/SEA by ~60%, leading to adipocyte hypertrophy, impaired browning, and increased inflammation. These mice develop spontaneous obesity on control diets with 30% greater weight gain than wild-type littermates [2].
  • Gut-Liver Axis: Intestinal NAPE-PLD deficiency exacerbates hepatic steatosis by increasing lipid absorption and altering gut microbiota composition. Akkermansia muciniphila supplementation partially reverses these metabolic defects, suggesting microbiota-NAE crosstalk [4] [7].
  • Inflammatory Resolution: Adipose-derived PEA modulates macrophage polarization through PPARα activation. NAPE-PLD deficiency in adipocytes elevates pro-inflammatory cytokines (TNF-α, IL-6) by >2-fold and promotes adipose tissue macrophage infiltration [2].

Table 1: Physiological Consequences of Tissue-Specific NAPE-PLD Deficiency

TissueKey NAEs AffectedMetabolic PhenotypeMolecular Mechanisms
Intestinal epitheliumOEA ↓44%, PEA ↓68%, AEA ↓42%Hyperphagia, Exacerbated DIO, SteatosisImpaired hypothalamic Pomc activation, Altered gut microbiota
AdipocytesPEA ↓60%, OEA ↓60%, SEA ↓58%Spontaneous obesity, Glucose intoleranceReduced energy expenditure, Adipocyte hypertrophy, Inflammation
Whole-bodyPEA ↓70-80%, OEA ↓60-75%Minimal baseline phenotypeCompensation by alternative metabolic pathways

Rationale for Targeting NAPE-PLD: Therapeutic Implications in Obesity and Inflammation

The reduction of NAPE-PLD activity observed in human and experimental obesity presents a compelling therapeutic target. Obese subjects exhibit 40-50% lower jejunal NAPE-PLD activity and corresponding decreases in OEA/PEA levels, establishing a mechanistic link to hyperphagia and weight gain [4] [10]. Pharmacological enhancement of intestinal NAE signaling via NAPE-PLD activation or NAE stabilization improves metabolic parameters:

  • NAPE-producing bacteria (EcN-pNAPE) reduce food intake by 25% and adiposity by 30% in diet-induced obese mice [7]
  • FAAH inhibition increases endogenous NAE levels, enhancing insulin sensitivity and reducing hepatic steatosis
  • NAPE-PLD-dependent NAE generation is essential for these effects, as Napepld⁻/⁻ mice show complete resistance to bacterial NAPE supplementation [7]

Conversely, selective NAPE-PLD inhibition may offer therapeutic benefits in conditions of NAE overproduction, such as:

  • Cancer cachexia where elevated AEA contributes to wasting
  • Psychiatric disorders with endocannabinoid hyperactivity
  • Pain syndromes mediated by TRPV1 overactivation

Historical Context of NAPE-PLD Inhibitor Development

Prior to ARN19874, NAPE-PLD pharmacological tools were limited:

  • Lithocholic Acid (LCA): First endogenous inhibitor identified (IC₅₀ = 68 µM) but lacked selectivity as a potent TGR5 receptor agonist (EC₅₀ = 0.52 µM) [6] [8]
  • Non-selective Phospholipase Inhibitors: Compounds like D609 inhibited NAPE-PLD at high concentrations but targeted multiple phospholipase isoforms
  • High-throughput Screening (2017): Identified ARN19874 as the first selective small-molecule inhibitor (IC₅₀ = 34 µM) through targeted drug design [5]
  • Spectrum Collection Screening (2020): Discovered hexachlorophene (IC₅₀ = 2.1 µM) and bithionol (IC₅₀ = 1.9 µM) as potent inhibitors but with potential off-target effects [6] [8]

Table 2: Evolution of NAPE-PLD Inhibitors

CompoundIC₅₀ (µM)SelectivityKey AdvantagesLimitations
Lithocholic acid68Low (TGR5 agonist)Endogenous compoundNonspecific effects
ARN1987434HighFirst selective inhibitor, Research toolModerate potency
Hexachlorophene2.1ModerateHigh potencyNeurotoxicity concerns
Bithionol1.9ModerateHigh potencyLimited solubility

ARN19874 (CAS 2190502-57-7) emerged as a breakthrough tool compound with the chemical name 2,4-Dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide and molecular formula C₁₉H₁₄N₄O₄S (MW: 394.40 g/mol) [1] [5]. Its uncompetitive inhibition mechanism (binding enzyme-substrate complex) and >75-fold selectivity over common lipases established it as the first pharmacologically useful NAPE-PLD inhibitor [5] [6]. Despite moderate potency, ARN19874 remains valuable for cellular studies due to its favorable physicochemical properties including solubility in DMSO (125 mg/mL) and metabolic stability in biological assays [1] [5].

Table 3: Key Chemical Properties of ARN19874

PropertyValueExperimental Context
Molecular Weight394.40 g/molCalculated from C₁₉H₁₄N₄O₄S
XLogP2.56Partition coefficient
Hydrogen Bond Acceptors4Computational prediction
Hydrogen Bond Donors3Computational prediction
Topological Polar Surface Area133.16 ŲComputational prediction
Solubility125 mg/mL in DMSOIn vitro studies
IC₅₀ (NAPE-PLD)~34 µMRecombinant enzyme assay

Properties

Product Name

ARN19874

IUPAC Name

2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide

Molecular Formula

C19H14N4O4S

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C19H14N4O4S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)28(26,27)23-14-3-1-12(2-4-14)13-7-9-20-10-8-13/h1-11,23H,(H2,21,22,24,25)

InChI Key

OPBGIIQHYNFABO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=NC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O

Solubility

Soluble in DMSO

Synonyms

ARN19874; ARN 19874; ARN-19874

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.